molecular formula C10H19NO B13201809 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol

Cat. No.: B13201809
M. Wt: 169.26 g/mol
InChI Key: AEZJNAOXZUXHBP-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol This compound features a cyclopropyl group attached to an aminomethyl group, which is further connected to a cyclopentan-1-ol structure

Preparation Methods

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol involves several steps. One common synthetic route includes the reaction of cyclopropylmethylamine with a suitable cyclopentanone derivative under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at a specific temperature to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The cyclopropyl and cyclopentan-1-ol moieties contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol

InChI

InChI=1S/C10H19NO/c1-8-2-3-10(12,6-8)9(7-11)4-5-9/h8,12H,2-7,11H2,1H3

InChI Key

AEZJNAOXZUXHBP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2(CC2)CN)O

Origin of Product

United States

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